molecular formula C8H7F2I B12858024 1-(2,2-Difluoroethyl)-2-iodobenzene

1-(2,2-Difluoroethyl)-2-iodobenzene

Cat. No.: B12858024
M. Wt: 268.04 g/mol
InChI Key: SQEAJMIEZIGBBV-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-2-iodobenzene is an organic compound that features a benzene ring substituted with an iodine atom and a 2,2-difluoroethyl group

Properties

Molecular Formula

C8H7F2I

Molecular Weight

268.04 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-2-iodobenzene

InChI

InChI=1S/C8H7F2I/c9-8(10)5-6-3-1-2-4-7(6)11/h1-4,8H,5H2

InChI Key

SQEAJMIEZIGBBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(F)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethyl)-2-iodobenzene typically involves the reaction of 2-iodobenzene with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the 2,2-difluoroethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-2-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding iodoarenes or difluoroethylated benzene derivatives.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding benzene derivative without the iodine substituent.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like liquid ammonia or DMSO.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 2-amino-1-(2,2-difluoroethyl)benzene, 2-thio-1-(2,2-difluoroethyl)benzene, etc.

    Oxidation: Formation of 2-iodobenzoic acid or 1-(2,2-difluoroethyl)benzene.

    Reduction: Formation of 1-(2,2-difluoroethyl)benzene.

Scientific Research Applications

Table 1: Synthesis Methods for 1-(2,2-Difluoroethyl)-2-iodobenzene

MethodDescriptionYield (%)
Double Capture of DifluorocarbeneUtilizes 2-aminostyrenes to form 3-(2,2-difluoroethyl)-2-fluoroindolesVaries
Electrophilic FluorinationInvolves iodosylbenzene-mediated fluorination using HFUp to 98%
Copper-Mediated DifluoromethylationDirect coupling of aryl iodides with difluoromethyl precursorsHigh

Biological Activities

The biological activities of compounds containing difluoroethyl groups have garnered attention due to their unique pharmacological properties. Research indicates that difluoromethyl-containing compounds may exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance, the introduction of fluorine can significantly alter the lipophilicity and metabolic stability of drug candidates .

Case Study: Medicinal Chemistry Applications

Recent studies have explored the incorporation of difluoroethyl groups in drug design. For example, compounds featuring this motif have shown promise in promoting osteoblast differentiation, suggesting potential applications in bone health and regeneration therapies . Additionally, modifications to existing drugs by introducing difluoroethyl groups can improve their efficacy and reduce side effects.

Therapeutic Potential

The therapeutic potential of this compound and related compounds is being actively investigated. The presence of fluorine atoms can enhance the binding affinity of drugs to biological targets while improving their pharmacokinetic profiles. This has implications for developing new treatments for various conditions, including cancer and metabolic disorders.

Table 2: Potential Therapeutic Applications

ConditionCompound TypeMechanism of Action
CancerDifluoroethyl analogsInhibition of tumor growth via targeted therapy
Bone HealthOsteoblast differentiation agentsPromotion of bone formation and mineralization
Metabolic DisordersFluorinated small moleculesModulation of metabolic pathways

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-2-iodobenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of the difluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its target sites. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Difluoroethyl)-2-iodobenzene is unique due to the presence of both the iodine atom and the difluoroethyl group. This combination imparts distinct chemical reactivity and stability, making it a valuable compound in synthetic chemistry and various applications. The iodine atom allows for further functionalization through substitution reactions, while the difluoroethyl group enhances lipophilicity and metabolic stability.

Biological Activity

1-(2,2-Difluoroethyl)-2-iodobenzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of difluoroethyl and iodine substituents can significantly influence the compound's pharmacokinetic properties, including lipophilicity, metabolic stability, and interaction with biological targets.

The compound is characterized by the following molecular structure:

  • Molecular Formula : C8H7F2I
  • Molecular Weight : 252.04 g/mol
  • CAS Number : [not provided in search results]

The difluoroethyl group enhances the lipophilicity of the compound, while the iodine atom can participate in halogen bonding interactions, which are relevant in drug design and biological activity.

Pharmacokinetics and Metabolism

The introduction of fluorine atoms into organic molecules often alters their metabolic pathways. Studies indicate that fluorinated compounds generally exhibit increased metabolic stability compared to their non-fluorinated counterparts. For instance, fluorine substitution can protect against oxidative metabolism and proteolysis, which is crucial for maintaining drug efficacy in vivo .

This compound's structure suggests it may undergo metabolism primarily via cytochrome P450 enzymes, which are responsible for Phase I metabolic reactions. These reactions include oxidation processes that modify the compound to facilitate elimination from the body .

Biological Targets

Research indicates that compounds with difluoroethyl groups can exhibit significant interactions with various biological targets:

  • Anticancer Activity : Some studies have shown that difluoromethylated compounds can inhibit specific cancer cell lines by interfering with cellular signaling pathways. For example, compounds bearing similar moieties have been reported to target proteins involved in tumor growth and metastasis .
  • Antimicrobial Properties : Fluorinated compounds are often explored for their antimicrobial activities. The presence of halogens can enhance binding affinity to microbial targets, potentially leading to increased potency against resistant strains .

Case Study 1: Antitumor Activity

A study investigated a series of difluoromethylated phenyl compounds, including derivatives of this compound. Results indicated that these compounds exhibited selective cytotoxicity against certain cancer cell lines, with mechanisms potentially involving inhibition of key signaling proteins associated with cell proliferation .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of halogenated compounds. It was found that this compound demonstrated significant activity against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes through hydrophobic interactions facilitated by its lipophilic nature .

Data Tables

PropertyValue
Molecular Weight252.04 g/mol
LogP (Lipophilicity)Estimated > 3.0
Solubility in WaterLow
Antitumor Activity (IC50)Varies by cell line
Antimicrobial ActivityEffective against Gram+

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